![molecular formula C12H19BN2O4S B2667273 [3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid CAS No. 2377605-99-5](/img/structure/B2667273.png)

[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

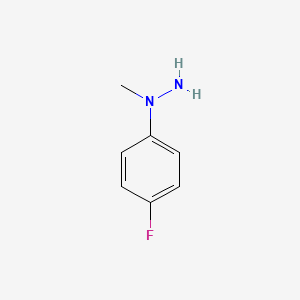

“[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 248.09 . The IUPAC name is 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 .

Chemical Reactions Analysis

Boronic acids, such as “[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid”, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Boronic Acid Catalysis

Boronic acids, including derivatives like [3-Methyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid, are recognized for their utility in transition metal-catalyzed transformations. Their ability to form reversible covalent bonds with hydroxy groups can be exploited in organic reactions for the electrophilic and nucleophilic activation of carboxylic acids and alcohols, leading to the formation of various valuable compounds under mild conditions (Hall, 2019).

Synthesis of Functional Methyl Sulfones

The construction of functional methyl sulfones using boronic acids demonstrates their role in eco-friendly and green chemistry applications. Boronic acids facilitate the introduction of sulfur dioxide at the last stage in a one-step process, enabling the synthesis of diverse functional methyl sulfones, which are significant in pharmaceuticals (Wang, Zhao, & Jiang, 2019).

Nickel(II)-Catalyzed Sulfination

The sulfination of aryl and heteroaryl boronic acids using Nickel(II) catalysis highlights the versatility of boronic acids in facilitating the synthesis of sulfinate salts. These salts can be further elaborated into valuable sulfonyl-containing groups, underscoring the role of boronic acids in the synthesis of active pharmaceutical ingredients (Lo, Chen, & Willis, 2019).

Development of Boron Nitride Nanomaterials

Boron nitride nanomaterials based on solid acid catalysts derived from boronic acids have been employed in the synthesis of biologically active compounds. This application signifies the potential of boronic acids in nanotechnology and materials science for creating efficient and reusable catalysts (Murugesan, Gengan, Moodley, & Gericke, 2017).

Kinetic Reactivity Studies

Studies on the kinetic reactivity of boronic acids and boronate ions towards various compounds contribute to understanding the fundamental aspects of boronic acid chemistry. This knowledge is essential for developing new boronic acid-based reactions and applications in organic synthesis (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[3-methyl-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-10-9-11(13(16)17)3-4-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFGJJLOYOFDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2667190.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2667191.png)

![2-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667193.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)

![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-naphthalen-1-yl-urea](/img/structure/B2667195.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2667196.png)

![3-({4-[(Morpholin-4-yl)methyl]piperidin-1-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2667199.png)

![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)

![N-(2-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2667207.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)